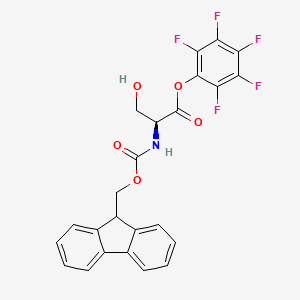
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate is a complex organic compound that features a pentafluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. Compounds like this are often used in peptide synthesis and other organic chemistry applications due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate typically involves multiple steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like NaHCO3.
Coupling Reaction: The protected amino acid is then coupled with the pentafluorophenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The conditions are optimized for high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The Fmoc group can be removed using a base like piperidine, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution: Piperidine, DMF (dimethylformamide)
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amino acid.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with unique properties.
作用机制
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during synthesis.
Pentafluorophenyl Group: Enhances reactivity and stability.
相似化合物的比较
Similar Compounds
Fmoc-Protected Amino Acids: Similar in structure and used in peptide synthesis.
Pentafluorophenyl Esters: Used in organic synthesis for their reactivity.
Uniqueness
The combination of the Fmoc group and the pentafluorophenyl group in a single molecule provides unique reactivity and stability, making it particularly useful in complex organic synthesis.
属性
CAS 编号 |
86061-05-4 |
|---|---|
分子式 |
C24H16F5NO5 |
分子量 |
493.4 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C24H16F5NO5/c25-17-18(26)20(28)22(21(29)19(17)27)35-23(32)16(9-31)30-24(33)34-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,31H,9-10H2,(H,30,33)/t16-/m0/s1 |
InChI 键 |
FFLYZEMXCTVVQO-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
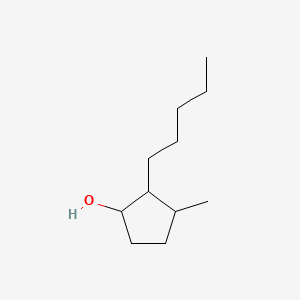

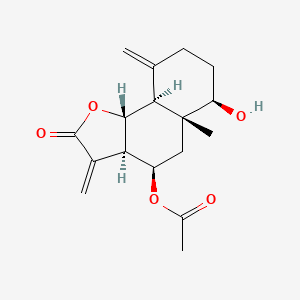

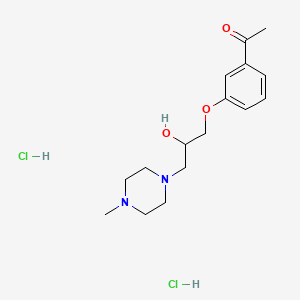

![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
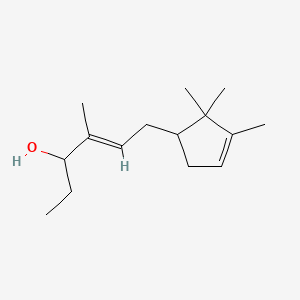
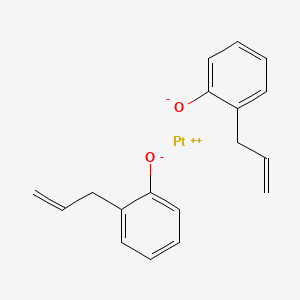

![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
